molecular formula C15H20N2O3 B12586650 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate CAS No. 649721-59-5

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate

Cat. No.: B12586650
CAS No.: 649721-59-5
M. Wt: 276.33 g/mol
InChI Key: NNHHELSTGOULKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate is a chemical compound that features a benzimidazole moiety linked to a propyl chain, which is further attached to a tert-butyl carbonate group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate typically involves the reaction of 3-(1H-Benzimidazol-2-yl)propyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered functional groups .

Scientific Research Applications

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to bioactive molecules.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate is unique due to its specific combination of a benzimidazole ring with a propyl chain and a tert-butyl carbonate group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

649721-59-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)19-10-6-9-13-16-11-7-4-5-8-12(11)17-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17)

InChI Key

NNHHELSTGOULKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.